Cas no 1659-77-4 (Bicyclo[2.2.2]octane-1,4-diamine)
Bicyclo[2.2.2]octane-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.2]octane-1,4-diamine
- DTXSID701302206
- BAA65977
- AKOS006237910
- SB11989
- VCEXBZCDUSJIFF-UHFFFAOYSA-N
- AKOS006349538
- A858187
- P12522
- 1659-77-4
- SCHEMBL1903771
- 1,4-diaminobicyclo[2.2.2]octane
- CS-0054067
-
- Inchi: 1S/C8H16N2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6,9-10H2
- InChI Key: VCEXBZCDUSJIFF-UHFFFAOYSA-N
- SMILES: NC12CCC(CC1)(CC2)N
Computed Properties
- Exact Mass: 140.13148
- Monoisotopic Mass: 140.131
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52A^2
- XLogP3: -0.2
Experimental Properties
- PSA: 52.04
Bicyclo[2.2.2]octane-1,4-diamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM319456-1g |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 1g |
$1012 | 2021-06-15 | |
| Chemenu | CM319456-1g |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 1g |
$*** | 2023-03-30 | |
| Chemenu | CM319456-100mg |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 100mg |
$*** | 2023-03-30 | |
| Chemenu | CM319456-250mg |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 250mg |
$*** | 2023-03-30 | |
| TRC | B593233-5mg |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B593233-10mg |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B593233-50mg |
Bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 50mg |
$ 295.00 | 2022-06-07 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07057-100MG |
bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 100MG |
¥ 1,201.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07057-250MG |
bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 250MG |
¥ 1,920.00 | 2023-04-14 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07057-500MG |
bicyclo[2.2.2]octane-1,4-diamine |
1659-77-4 | 95% | 500MG |
¥ 3,201.00 | 2023-04-14 |
Bicyclo[2.2.2]octane-1,4-diamine Suppliers
Bicyclo[2.2.2]octane-1,4-diamine Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
Additional information on Bicyclo[2.2.2]octane-1,4-diamine
Introduction to Bicyclo[2.2.2]octane-1,4-diamine (CAS No. 1659-77-4)
Bicyclo[2.2.2]octane-1,4-diamine, a compound with the chemical formula C₈H₁₄N₂, is a significant molecule in the field of organic chemistry and pharmaceutical research. This bicyclic amine derivative is characterized by its unique structural framework, which consists of three interconnected rings forming a fused bicyclic system. The presence of two amine functional groups at the 1 and 4 positions contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.
The CAS number 1659-77-4 is a unique identifier for this compound, ensuring precise classification and communication within the scientific community. Its molecular structure, featuring a bridged bicyclic system, allows for diverse chemical modifications and applications in drug discovery and material science. The compound's stability and versatility under various reaction conditions have made it a subject of interest in both academic and industrial research.
Recent advancements in the study of Bicyclo[2.2.2]octane-1,4-diamine have highlighted its potential in the development of novel pharmaceutical agents. Researchers have been exploring its role as a precursor in synthesizing complex molecules with therapeutic properties. The compound's ability to undergo selective functionalization has opened new avenues for designing molecules that interact with biological targets with high specificity.
One of the most intriguing aspects of Bicyclo[2.2.2]octane-1,4-diamine is its application in medicinal chemistry. The bicyclic scaffold provides a rigid framework that can be tailored to fit specific binding pockets in biological targets, such as enzymes and receptors. This structural feature has been leveraged to develop inhibitors and agonists with potential applications in treating various diseases.
In addition to its pharmaceutical applications, Bicyclo[2.2.2]octane-1,4-diamine has shown promise in materials science. Its unique structural properties make it suitable for use as a building block in the synthesis of polymers and specialty chemicals. The compound's ability to form stable complexes with other molecules has been exploited in the development of novel materials with enhanced mechanical and thermal properties.
The synthesis of Bicyclo[2.2.2]octane-1,4-diamine involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry techniques. The process typically starts from readily available precursors and employs catalytic methods to construct the bicyclic system efficiently. Advances in catalytic processes have enabled the production of this compound on an industrial scale, making it more accessible for research and commercial applications.
Recent studies have also explored the pharmacological properties of derivatives of Bicyclo[2.2.2]octane-1,4-diamine. Researchers have synthesized various analogs to evaluate their biological activity and potential therapeutic effects. These studies have provided valuable insights into the structure-activity relationships (SAR) of this class of compounds, guiding the design of more effective drug candidates.
The environmental impact of producing and using Bicyclo[2.2.2]octane-1,4-diamine is another area of interest. Efforts are being made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize the synthesis process, ensuring that it aligns with environmental regulations and sustainability goals.
In conclusion, Bicyclo[2.2.2]octane-1,4-diamine (CAS No. 1659-77-4) is a versatile compound with significant applications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable tool for researchers working on drug discovery, polymer synthesis, and advanced materials development. As research continues to uncover new possibilities for this compound, its importance in science and industry is likely to grow further.
1659-77-4 (Bicyclo[2.2.2]octane-1,4-diamine) Related Products
- 383185-93-1(Cyclohexanamine, 1,3-dimethyl-, (1R,3R)-rel- (9CI))
- 68288-34-6(1-propylcyclohexan-1-amine)
- 6526-78-9(Cyclohexanamine,1-methyl-)
- 768-94-5(Amantadine)
- 383186-00-3(Cyclohexanamine, 1,3-dimethyl-, (1R,3S)-rel- (9CI))
- 1193-42-6(Bicyclo[2.2.2]octan-1-amine)
- 3048-63-3(Tricyclo4.3.1.1~3,8~undec-3-ylamine)
- 2626-60-0(1-ethylcyclohexan-1-amine)
- 40933-03-7(Tricyclo[3.3.1.13,7]decan-1-amine-d2(9CI))
- 33830-10-3(Amantadine-d)